molecular formula C7H11Cl3N2OSi B12588595 1-Diazonio-7-(trichlorosilyl)hept-1-en-2-olate CAS No. 646450-22-8

1-Diazonio-7-(trichlorosilyl)hept-1-en-2-olate

Cat. No.: B12588595
CAS No.: 646450-22-8
M. Wt: 273.6 g/mol
InChI Key: WVSSJQRVQNIYDH-UHFFFAOYSA-N
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Description

1-Diazonio-7-(trichlorosilyl)hept-1-en-2-olate is a unique organosilicon compound known for its distinctive chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a diazonium group and a trichlorosilyl group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-Diazonio-7-(trichlorosilyl)hept-1-en-2-olate typically involves the reaction of a suitable precursor with diazonium salts and trichlorosilane under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to achieve efficient and cost-effective production.

Chemical Reactions Analysis

1-Diazonio-7-(trichlorosilyl)hept-1-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced silicon-containing species.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Diazonio-7-(trichlorosilyl)hept-1-en-2-olate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Diazonio-7-(trichlorosilyl)hept-1-en-2-olate involves the interaction of its diazonium and trichlorosilyl groups with molecular targets The diazonium group can participate in electrophilic aromatic substitution reactions, while the trichlorosilyl group can form strong bonds with oxygen-containing species, leading to the formation of stable silicon-oxygen linkages

Comparison with Similar Compounds

1-Diazonio-7-(trichlorosilyl)hept-1-en-2-olate can be compared with other similar compounds, such as:

    1-Diazonio-7-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hept-1-en-2-olate: Another organosilicon compound with a different functional group.

    1-Diazonio-7-(1,3-dioxoisoindol-2-yl)hept-1-en-2-olate: Similar structure but with variations in the substituents.

The uniqueness of this compound lies in its specific combination of diazonium and trichlorosilyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

646450-22-8

Molecular Formula

C7H11Cl3N2OSi

Molecular Weight

273.6 g/mol

IUPAC Name

1-diazo-7-trichlorosilylheptan-2-one

InChI

InChI=1S/C7H11Cl3N2OSi/c8-14(9,10)5-3-1-2-4-7(13)6-12-11/h6H,1-5H2

InChI Key

WVSSJQRVQNIYDH-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)C=[N+]=[N-])CC[Si](Cl)(Cl)Cl

Origin of Product

United States

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